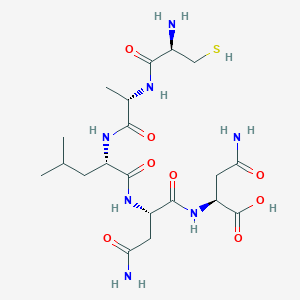
L-Tyrosine, N-(1-oxo-4-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, N-(1-oxo-4-pentenyl)- is a derivative of the amino acid L-tyrosine This compound is characterized by the presence of a 1-oxo-4-pentenyl group attached to the nitrogen atom of the tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxo-4-pentenyl)- typically involves the reaction of L-tyrosine with a suitable reagent that introduces the 1-oxo-4-pentenyl group. One common method is the use of acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of L-Tyrosine, N-(1-oxo-4-pentenyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
L-Tyrosine, N-(1-oxo-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Tyrosine, N-(1-oxo-4-pentenyl)-, such as hydroxylated, halogenated, or other substituted compounds.
科学的研究の応用
L-Tyrosine, N-(1-oxo-4-pentenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of L-Tyrosine, N-(1-oxo-4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate various biochemical processes, contributing to the compound’s effects in biological systems.
類似化合物との比較
Similar Compounds
L-Tyrosine: The parent amino acid, known for its role in protein synthesis and neurotransmitter production.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the nitrogen atom.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
特性
CAS番号 |
823195-91-1 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChIキー |
OIXIJOATZZCVJG-LBPRGKRZSA-N |
異性体SMILES |
C=CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
C=CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


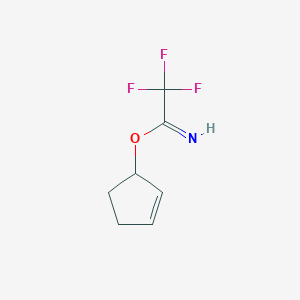

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)

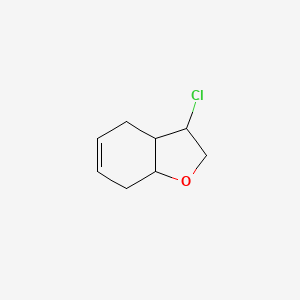
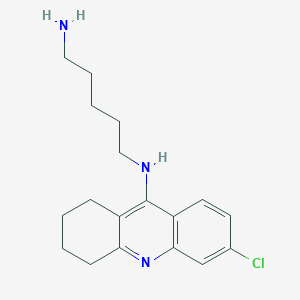
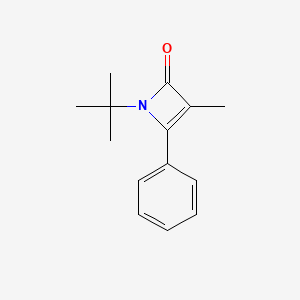

![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)

![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
